molecular formula C9H16ClNO3S B12403521 Captopril (hydrochloride) CAS No. 198342-23-3

Captopril (hydrochloride)

Cat. No.: B12403521
CAS No.: 198342-23-3
M. Wt: 253.75 g/mol
InChI Key: FECNGFPXMFYVNI-HHQFNNIRSA-N
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Description

Captopril (hydrochloride) is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS). Captopril is primarily used for the management of essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Captopril can be synthesized through various methods. One common method involves the reaction of L-proline with 2-methyl-3-mercaptopropionyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield captopril .

Industrial Production Methods

Industrial production of captopril typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Captopril undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Captopril has a wide range of scientific research applications:

Mechanism of Action

Captopril exerts its effects by competitively inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, blood vessels relax, leading to a decrease in blood pressure. Additionally, captopril increases plasma renin activity and reduces aldosterone secretion, further contributing to its antihypertensive effects .

Comparison with Similar Compounds

Captopril is compared with other ACE inhibitors such as enalapril and lisinopril. While all these compounds inhibit ACE, captopril is unique due to its thiol group, which contributes to its high potency and rapid onset of action. this thiol group is also associated with certain adverse effects, such as skin rashes and taste disturbances .

Similar Compounds

  • Enalapril
  • Lisinopril
  • Ramipril
  • Benazepril

Captopril’s uniqueness lies in its rapid onset of action and the presence of the thiol group, which differentiates it from other ACE inhibitors .

Properties

CAS No.

198342-23-3

Molecular Formula

C9H16ClNO3S

Molecular Weight

253.75 g/mol

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO3S.ClH/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13;/h6-7,14H,2-5H2,1H3,(H,12,13);1H/t6-,7+;/m1./s1

InChI Key

FECNGFPXMFYVNI-HHQFNNIRSA-N

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O.Cl

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O.Cl

Origin of Product

United States

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